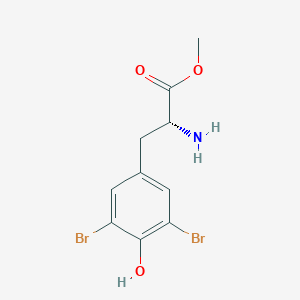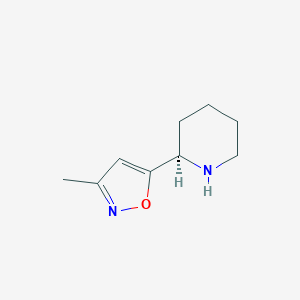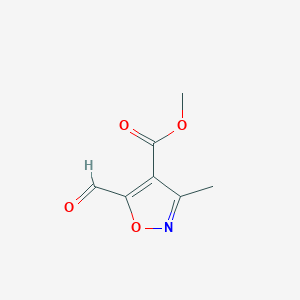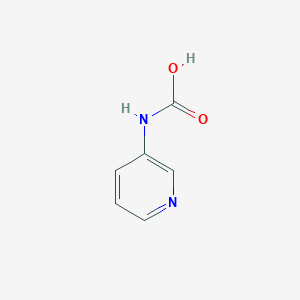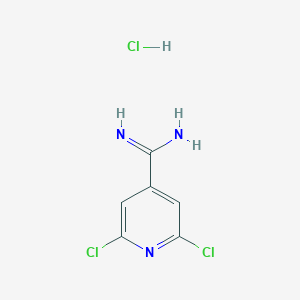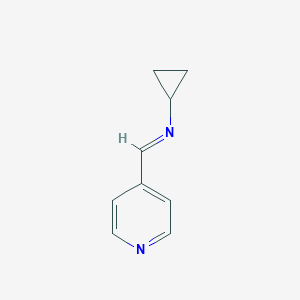
N-cyclopropyl-1-(4-pyridyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(4-pyridyl)methanimine (CPM) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective ligand for the imidazoline I2 receptor, which plays a role in regulating blood pressure, insulin secretion, and neuronal function. CPM has been shown to have a variety of physiological and biochemical effects, making it a promising candidate for further research.
Mécanisme D'action
N-cyclopropyl-1-(4-pyridyl)methanimine acts as a selective ligand for the imidazoline I2 receptor, which is involved in the regulation of various physiological processes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, and to have a neuroprotective effect in animal models of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
N-cyclopropyl-1-(4-pyridyl)methanimine has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-1-(4-pyridyl)methanimine is its high selectivity for the imidazoline I2 receptor, which allows for more precise targeting of specific physiological processes. However, its potency may also pose a limitation, as high concentrations may be required for certain experiments. Additionally, the complex synthesis process and limited availability of N-cyclopropyl-1-(4-pyridyl)methanimine may make it difficult to use in some laboratory settings.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-1-(4-pyridyl)methanimine, including:
1. Further exploration of its therapeutic potential in cardiovascular disease, diabetes, and neurodegenerative disorders.
2. Investigation of its mechanism of action and the role of the imidazoline I2 receptor in regulating various physiological processes.
3. Development of new synthetic methods to improve the yield and scalability of N-cyclopropyl-1-(4-pyridyl)methanimine production.
4. Exploration of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to act as a diagnostic tool for imidazoline I2 receptor-related diseases.
5. Investigation of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to interact with other receptors or neurotransmitters, which may have implications for its therapeutic use.
In conclusion, N-cyclopropyl-1-(4-pyridyl)methanimine (N-cyclopropyl-1-(4-pyridyl)methanimine) is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the imidazoline I2 receptor and its variety of physiological and biochemical effects make it a promising candidate for further research in a variety of fields.
Méthodes De Synthèse
N-cyclopropyl-1-(4-pyridyl)methanimine can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by reduction and cyclization. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-cyclopropyl-1-(4-pyridyl)methanimine has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, diabetes, and neurodegenerative disorders. It has been shown to have a variety of effects on the body, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage.
Propriétés
Numéro CAS |
165806-97-3 |
|---|---|
Nom du produit |
N-cyclopropyl-1-(4-pyridyl)methanimine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
Clé InChI |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
SMILES canonique |
C1CC1N=CC2=CC=NC=C2 |
Synonymes |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
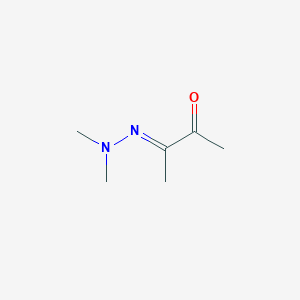
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
